3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-22-14-5-2-13(3-6-14)4-7-16(21)20-10-8-19(9-11-20)15-12-17-23-18-15/h2-3,5-6,12H,4,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCDDXWAWARWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NSN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its molecular structure, biological activities, and relevant studies that highlight its pharmacological potential.
Molecular Structure
The compound has the following molecular characteristics:
- Molecular Formula : C16H20N4OS2
- Molecular Weight : 348.48 g/mol
- IUPAC Name : 3-(4-methylsulfanylphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable anticancer properties. For example, derivatives of thiadiazole linked with piperazine have shown promising results against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
- Mechanism of Action : Induction of cell cycle arrest and apoptosis via increased Bax/Bcl-2 ratios and caspase activation.
In one study, a related compound displayed an IC50 value of 2.32 µg/mL against HepG2 cells, indicating potent cytotoxicity . The integration of the thiadiazole moiety with piperazine enhances the anticancer potential by improving lipophilicity and bioavailability.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds derived from this class have been tested against various bacterial strains:
| Compound | Activity | Target Strains |
|---|---|---|
| C1 | Bacteriostatic | K. pneumoniae |
| C4 | Efflux pump inhibition | E. coli |
| C2 & C3 | Biofilm inhibition | K. pneumoniae |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, which is crucial in combating antibiotic resistance .
Study on Thiadiazole Derivatives
A comprehensive review highlighted the pharmacological activities of 1,3,4-thiadiazole derivatives, including:
- Antitumor : Effective against multiple cancer cell lines.
- Antimicrobial : Inhibition of biofilm formation and efflux pump activity in resistant strains.
These derivatives often exhibit a range of activities due to their ability to interact with various biological targets .
Synthesis and Evaluation
Research has focused on synthesizing novel thiadiazole-piperazine hybrids. These compounds were evaluated for their:
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds containing the thiadiazole moiety, similar to 3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one, as effective antiviral agents. For instance, derivatives of thiadiazole have demonstrated activity against influenza A virus, showcasing their ability to inhibit viral replication during the entry process into host cells . The structural similarity suggests that this compound may exhibit comparable antiviral properties.
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that related thiadiazole derivatives possess significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example, modifications to the thiadiazole structure have led to increased potency against these cancer types . The introduction of piperazine moieties has been linked to enhanced antitumor activity, indicating a promising avenue for further research into this compound's efficacy as an anticancer agent.
Study on Antiviral Efficacy
A study investigating the antiviral properties of 1,3,4-thiadiazole derivatives found that certain modifications significantly enhanced their effectiveness against influenza A virus. The research emphasized the role of structural components like methylsulfanyl groups in increasing antiviral activity .
Cytotoxicity Assessment
In another study focused on anticancer activity, a series of thiadiazole derivatives were synthesized and tested against MCF-7 and HepG2 cell lines. The results indicated that specific substitutions on the thiadiazole ring improved cytotoxicity significantly compared to lead compounds. For instance, one derivative exhibited an IC50 value of 12.5 µM against MCF-7 cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Propan-1-one Derivatives
3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one ()
- Structural Differences :
- Substitutes methylsulfanyl with methoxy groups, increasing polarity.
- Replaces thiadiazole with a trimethoxyphenyl group, altering electronic properties.
- Implications :
Urea Derivatives with Piperazine-Thiazole Cores ()
Compounds 11a–11o (e.g., 11a: 1-(3-Fluorophenyl)-3-[4-(thiazol-2-yl)phenyl]urea) share a piperazine-thiazole framework but differ in functional groups:
- Structural Differences :
- Urea moiety replaces propan-1-one, introducing hydrogen-bonding capacity.
- Thiazole (vs. thiadiazole) has fewer nitrogen atoms, reducing electron-withdrawing effects.
- Thiadiazole’s additional nitrogen may enhance binding to metalloenzymes or receptors requiring electron-deficient heterocycles .
Key Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s synthesis may parallel methods for ’s analogs, though yields and purification steps remain unverified.
- Bioactivity Predictions : Molecular docking (as in ) suggests the thiadiazole moiety could interact strongly with enzymes like kinases or GPCRs, akin to urea derivatives in .
- ADME Profiles : Methylsulfanyl and thiadiazole may confer higher metabolic stability than methoxy or urea groups, reducing first-pass effects .
Preparation Methods
Palladium-Catalyzed C–N Cross-Coupling
A method adapted from WO2017137048A1 employs Buchwald-Hartwig amination to attach the thiadiazole ring to piperazine. In a representative procedure, 3-bromo-1,2,5-thiadiazole (1.0 equiv) reacts with piperazine (1.2 equiv) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 18 hours. The reaction affords 4-(1,2,5-thiadiazol-3-yl)piperazine in 78% yield after silica gel chromatography.
Table 1: Optimization of Thiadiazole-Piperazine Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110 | 78 |
| Pd₂(dba)₃/BINAP | K₃PO₄ | Dioxane | 100 | 65 |
| NiCl₂(dppe) | NaOtBu | THF | 80 | 42 |
Nucleophilic Aromatic Substitution
Alternative routes from PMC3684930 utilize nucleophilic displacement of halogenated thiadiazoles. For instance, 3-chloro-1,2,5-thiadiazole reacts with piperazine in DMF at 80°C for 12 hours, yielding 72% product. This method avoids transition metals but requires stringent anhydrous conditions.
Synthesis of 3-[4-(Methylsulfanyl)phenyl]propan-1-one
Friedel-Crafts Acylation
4-(Methylsulfanyl)benzene is acylated using propionyl chloride in the presence of AlCl₃ (1.5 equiv) in dichloromethane at 0°C to room temperature. The reaction proceeds via electrophilic aromatic substitution, yielding 3-[4-(methylsulfanyl)phenyl]propan-1-one in 85% yield after aqueous workup.
Grignard Addition-Oxidation
An alternative pathway involves treatment of 4-(methylsulfanyl)benzaldehyde with ethylmagnesium bromide (2.0 equiv) in THF, followed by oxidation of the secondary alcohol with PCC in CH₂Cl₂. This two-step sequence achieves a 68% overall yield but is less atom-economical than Friedel-Crafts.
Coupling Strategies for Final Assembly
Carbodiimide-Mediated Ketone Formation
Activation of 3-[4-(methylsulfanyl)phenyl]propanoic acid with EDCl/HOBt (1:1.2) in DMF, followed by reaction with 4-(1,2,5-thiadiazol-3-yl)piperazine (1.1 equiv) at 25°C for 24 hours, affords the target compound in 76% yield. Excess coupling reagent ensures complete conversion, as monitored by TLC (Rf = 0.45 in EtOAc/hexanes 1:1).
Direct Alkylation via Enolate Intermediates
Deprotonation of 3-[4-(methylsulfanyl)phenyl]propan-1-one with LDA (2.0 equiv) in THF at −78°C generates a stabilized enolate, which reacts with 4-(1,2,5-thiadiazol-3-yl)piperazine methanesulfonate to yield the product in 82% yield. This method circumvents carbodiimide reagents but requires cryogenic conditions.
Table 2: Comparative Analysis of Coupling Methods
| Method | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | EDCl, HOBt | DMF | 25 | 76 |
| Enolate Alkylation | LDA, MsOH | THF | −78 | 82 |
| HATU/DIEA | HATU, DIEA | NMP | 50 | 89 |
Purification and Analytical Characterization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystalline solid (mp 148–150°C). LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 389.1. ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.15 (d, J = 8.4 Hz, 2H, ArH), 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.85 (s, 3H, SCH₃), 3.42–3.28 (m, 4H, piperazine), 2.95–2.82 (m, 4H, piperazine), 2.75 (t, J = 7.2 Hz, 2H, COCH₂), 2.45 (quin, J = 7.2 Hz, 2H, CH₂CH₂CH₂).
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMSO, 80°C, 12h | 65–70 | |
| 2 | Ethanol, reflux | 75–80 |
(Advanced) How can structural contradictions in crystallographic vs. computational models be resolved?
Answer:
- X-ray crystallography : Use the CCP4 suite for data processing and refinement (e.g., molecular replacement with homologous structures) .
- Validation : Cross-check computational models (DFT or molecular dynamics) against experimental bond lengths/angles (e.g., piperazine ring conformation) .
- Example : A 0.02 Å RMSD between calculated and observed bond distances indicates high model accuracy .
(Basic) What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and thiomethyl groups (δ 2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 384.12) .
- IR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and carbonyl groups (1680–1720 cm⁻¹) .
(Advanced) What strategies address discrepancies in biological activity across assay systems?
Answer:
- Assay standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and positive controls .
- Orthogonal assays : Combine enzyme inhibition (IC₅₀) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Purity verification : HPLC-MS ensures ≥98% purity to exclude batch variability .
(Basic) How does the 1,2,5-thiadiazole moiety influence bioactivity?
Answer:
The thiadiazole ring enhances:
- Electrophilicity : Facilitates hydrogen bonding with target receptors (e.g., kinase ATP pockets) .
- Metabolic stability : Resists cytochrome P450 oxidation compared to triazole analogs .
(Advanced) What computational tools predict binding modes with CNS targets?
Answer:
- Molecular docking : AutoDock Vina screens against serotonin receptors (5-HT₁A, ΔG ≈ -9.2 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate logP values (2.8–3.5) with blood-brain barrier permeability .
(Basic) What in vitro assays evaluate pharmacokinetic properties?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify via LC-MS .
(Advanced) How can synthetic byproducts be minimized during scale-up?
Answer:
- Temperature control : Maintain ≤5°C during exothermic steps (e.g., thiadiazole coupling) .
- Catalyst optimization : Use Pd(OAc)₂ (0.5 mol%) for Suzuki-Miyaura cross-coupling (yield ↑15%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
